

Technical Guide: Certificate of Analysis for Chlorzoxazone-¹³C,¹⁵N,D₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of the stable isotope-labeled internal standard, Chlorzoxazone-¹³C,¹⁵N,D₂. This document is intended to support researchers and scientists in drug metabolism, pharmacokinetic (DMPK), and bioanalytical studies.

Certificate of Analysis (Representative)

While a specific Certificate of Analysis for a given lot is proprietary, this section presents a representative Certificate of Analysis for Chlorzoxazone-¹³C,¹⁵N,D₂ based on typical quality control specifications for such standards.

Table 1: Product Identification and Chemical Properties

Parameter	Specification	
Product Name	Chlorzoxazone-13C,15N,D2	
Chemical Name	5-Chloro-3H-1,3-benzoxazol-2-one-13C,15N,D2	
Molecular Formula	C ₆ ¹³ CH ₂ D ₂ Cl ¹⁵ NO ₂	
Molecular Weight	173.56 g/mol	
CAS Number	Not available (labeled)	
Unlabeled CAS	95-25-0	
Storage	Store at 2-8°C, protect from light	

Table 2: Quality Control Data

Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥98.0%	99.5%
Isotopic Purity	LC-MS	≥99%	99.7%
Identity	¹ H NMR, ¹³ C NMR, MS	Conforms to structure	Conforms
Appearance	Visual	White to off-white solid	Conforms
Solubility	-	Soluble in Methanol, Acetonitrile	Conforms

Experimental Protocols

Stable isotope-labeled standards are critical for accurate quantification in bioanalytical methods, as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, allowing for correction of matrix effects and variability in sample processing.[1]

Quantification of Chlorzoxazone and 6-Hydroxychlorzoxazone in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in human plasma using Chlorzoxazone-¹³C, ¹⁵N, D₂ as an internal standard.

2.1.1. Sample Preparation

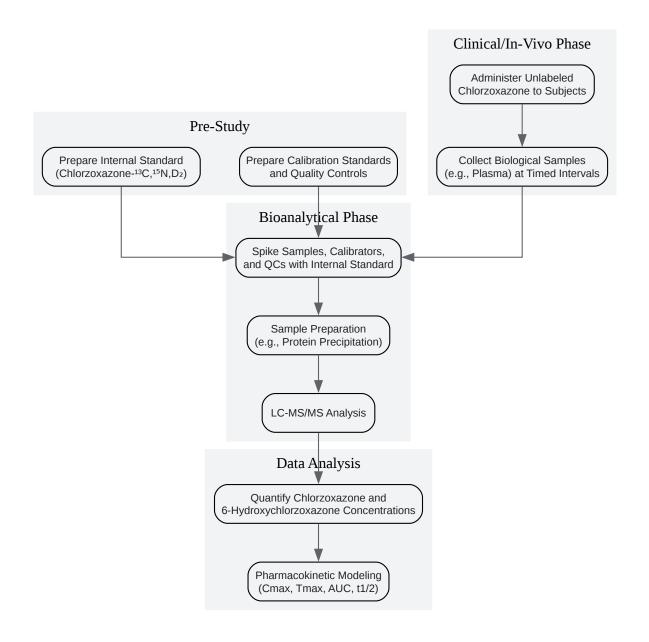
- To 100 μL of human plasma in a microcentrifuge tube, add 10 μL of a 1 μg/mL solution of Chlorzoxazone-¹³C,¹⁵N,D₂ in methanol (internal standard).
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL into the LC-MS/MS system.
- 2.1.2. Liquid Chromatography Conditions

Parameter	Value	
Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 μm	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	20% B to 80% B over 5 minutes	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	

2.1.3. Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	See Table 3

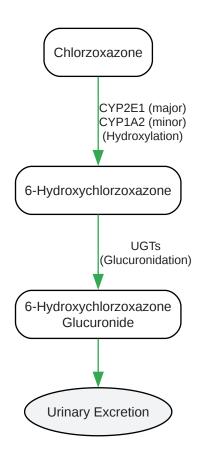
Table 3: MRM Transitions for Analytes and Internal Standard


Compound	Precursor Ion (m/z)	Product Ion (m/z)
Chlorzoxazone	170.0	134.0
6-Hydroxychlorzoxazone	186.0	130.0
Chlorzoxazone- ¹³ C, ¹⁵ N,D ₂ (IS)	175.0	138.0

Visualizations

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing Chlorzoxazone-13C,15N,D2 as an internal standard.


Click to download full resolution via product page

Workflow for a pharmacokinetic study.

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver to 6-hydroxychlorzoxazone. This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP2E1, with a minor contribution from CYP1A2.[2] The 6-hydroxychlorzoxazone is then further conjugated, primarily with glucuronic acid, to facilitate its excretion in the urine.

Click to download full resolution via product page

Metabolic pathway of Chlorzoxazone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. researchgate.net [researchgate.net]

- 2. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for Chlorzoxazone-¹³C,¹⁵N,D₂]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558916#certificate-of-analysis-for-chlorzoxazone-13c-15n-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com